molecular formula C11H14BrNO2 B295098 2-(Dimethylamino)ethyl 2-bromobenzoate

2-(Dimethylamino)ethyl 2-bromobenzoate

Cat. No.: B295098
M. Wt: 272.14 g/mol
InChI Key: IMFUROKNMBZSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dimethylamino)ethyl 2-bromobenzoate is an ester derivative of 2-bromobenzoic acid, featuring a dimethylaminoethyl ester group. This compound combines the aromatic bromine substituent with a tertiary amine-containing ester chain, making it structurally unique. The bromine atom at the ortho position of the benzoate moiety may influence its electronic properties, solubility, and reactivity compared to non-halogenated analogs.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-bromobenzoate

InChI

InChI=1S/C11H14BrNO2/c1-13(2)7-8-15-11(14)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3

InChI Key

IMFUROKNMBZSKK-UHFFFAOYSA-N

SMILES

CN(C)CCOC(=O)C1=CC=CC=C1Br

Canonical SMILES

CN(C)CCOC(=O)C1=CC=CC=C1Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(dimethylamino)ethyl 2-bromobenzoate with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents CAS RN Key Properties/Applications References
This compound C₁₁H₁₄BrNO₂ Bromine (ortho), dimethylaminoethyl ester Not explicitly provided Potential co-initiator in resins; bromine may enhance stability Inferred
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ Dimethylamino (para), ethyl ester 10287-53-3 High reactivity in resin polymerization; superior degree of conversion (~75%) vs. methacrylate analogs
Ethyl 2-amino-3-bromo-5-methylbenzoate C₁₁H₁₄BrNO₂ Bromine (meta), amino (ortho), methyl (para) 1041853-51-3 Intermediate in pharmaceuticals; bromine aids in regioselective reactions
Methyl 2-amino-5-bromobenzoate C₉H₁₀BrNO₂ Bromine (para), amino (ortho), methyl ester Not provided Crystallographic studies highlight planar aromatic ring; potential in coordination chemistry
Ethyl 2-(dibromomethyl)benzoate C₁₀H₁₀Br₂O₂ Dibromomethyl (ortho), ethyl ester 96259-59-5 High molecular weight (321.99 g/mol); dibromination increases hydrophobicity

Key Findings from Comparative Studies

Reactivity in Resin Systems: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion (DC) in resin cements compared to 2-(dimethylamino)ethyl methacrylate (DC ~60% vs. ~45% without diphenyliodonium hexafluorophosphate (DPI)). The tertiary amine group in the para position enhances electron donation, accelerating radical generation . However, bromine’s electron-withdrawing effect could stabilize intermediates, balancing this trade-off.

Physical and Chemical Properties: Brominated analogs like ethyl 2-amino-3-bromo-5-methylbenzoate and ethyl 2-(dibromomethyl)benzoate show increased molecular weight and altered solubility. For example, dibromination in the latter compound raises its hydrophobicity, limiting water solubility but improving compatibility with organic matrices .

Applications in Synthesis: Ethyl 2-amino-3-bromo-5-methylbenzoate is utilized as a building block in drug synthesis, leveraging bromine for cross-coupling reactions (e.g., Suzuki-Miyaura). The dimethylaminoethyl group in the target compound could similarly facilitate coordination in catalytic systems .

Influence of Initiators: DPI enhances the DC of resins containing 2-(dimethylamino)ethyl methacrylate by ~20%, but its effect is less pronounced in ethyl 4-(dimethylamino)benzoate systems. This suggests that ester group positioning and substituent electronic effects modulate initiator efficiency .

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